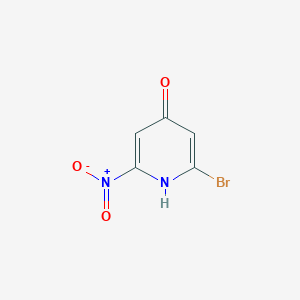![molecular formula C12H8BrFN4 B12956899 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridazine core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-c]pyridazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in developing anticancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: This compound shares the bromine and fluorobenzyl groups but differs in its core structure.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another similar compound with a different core structure and additional chlorine substitution.
Uniqueness
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the pyrazolo[3,4-c]pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H8BrFN4 |
|---|---|
Molecular Weight |
307.12 g/mol |
IUPAC Name |
3-bromo-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C12H8BrFN4/c13-11-9-5-6-15-16-12(9)18(17-11)7-8-3-1-2-4-10(8)14/h1-6H,7H2 |
InChI Key |
LBIDTJGYACONCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CN=N3)C(=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)





![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)




